molecular formula C23H20Cl2N2O4 B2474803 4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide CAS No. 303987-17-9

4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B2474803
CAS No.: 303987-17-9
M. Wt: 459.32
InChI Key: AYYQENDFAGVTFN-ZMFRSBBQSA-N
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Description

4-[(3,4-Dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is a synthetic benzohydrazide derivative designed for advanced pharmacological screening and drug discovery research. Its molecular structure integrates two pharmacologically significant motifs: the 3,4-dichlorophenyl group and the 3,4-dimethoxyphenyl unit, which are linked through a hydrazide bridge. The 3,4-dichlorophenyl moiety is a common feature in compounds with diverse biological activities , while the 3,4-dimethoxyphenyl group is frequently employed in the synthesis of compounds with notable central nervous system effects, such as enhanced anesthetic activity . The hydrazide functional group itself is a privileged scaffold in medicinal chemistry, often associated with a range of biological properties. This combination makes the compound a high-value intermediate for researchers investigating new therapeutic agents. Preliminary research applications could include its evaluation as a precursor for developing novel small molecules with potential cytotoxic, anesthetic, or neuroleptic properties. The presence of halogens and methoxy substituents suggests potential for influencing compound lipophilicity and membrane permeability, which are critical parameters for in vitro bioavailability studies . Researchers are encouraged to utilize this compound in the design and synthesis of new chemical entities, particularly for projects targeting enzyme inhibition or receptor modulation. This product is strictly for Research Use Only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-29-21-10-4-15(12-22(21)30-2)13-26-27-23(28)17-5-7-18(8-6-17)31-14-16-3-9-19(24)20(25)11-16/h3-13H,14H2,1-2H3,(H,27,28)/b26-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQENDFAGVTFN-ZMFRSBBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis for 4-[(3,4-Dichlorophenyl)methoxy]benzoic Acid

The ether bridge is constructed via a Williamson reaction between 4-hydroxybenzoic acid and (3,4-dichlorophenyl)methyl bromide.

Procedure

  • Reaction Setup :
    • 4-Hydroxybenzoic acid (1.0 equiv, 138.12 g/mol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
    • Potassium carbonate (2.5 equiv) and (3,4-dichlorophenyl)methyl bromide (1.2 equiv) are added sequentially.
  • Conditions :
    • The mixture is stirred at 80°C for 12–16 hours.
    • Completion is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7).
  • Workup :
    • The reaction is quenched with ice-water, and the precipitate is filtered.
    • Recrystallization from ethanol yields 4-[(3,4-dichlorophenyl)methoxy]benzoic acid (85–90% yield).

Mechanistic Insight :
The base deprotonates the phenolic -OH, generating a phenoxide ion that undergoes nucleophilic attack on the alkyl bromide, forming the ether linkage. DMF stabilizes the transition state through polar aprotic solvation.

Conversion to Hydrazide

The acid is converted to its hydrazide derivative via two potential routes:

Route A: Acid Chloride Intermediate

  • Chlorination :
    • 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at reflux for 3 hours.
    • Excess thionyl chloride is removed under vacuum.
  • Hydrazine Quenching :
    • The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to hydrazine hydrate (5.0 equiv) at 0°C.
    • Stirring continues for 2 hours at room temperature.
    • Yield: 78–82% after recrystallization from methanol.

Route B: Direct Hydrazinolysis of Methyl Ester

  • Esterification :
    • The acid is refluxed with methanol (10 vol) and sulfuric acid (0.1 equiv) for 6 hours.
  • Hydrazide Formation :
    • The methyl ester is reacted with hydrazine hydrate (5.0 equiv) in ethanol at 70°C for 8 hours.
    • Yield: 80–85% after column chromatography (SiO₂; ethyl acetate/hexane 1:1).

Comparative Analysis :
Route A offers higher purity but requires stringent handling of thionyl chloride. Route B is safer but necessitates an additional esterification step.

Condensation with 3,4-Dimethoxybenzaldehyde

Hydrazone Formation

The hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acid catalysis to form the Z-configured hydrazone.

Procedure

  • Reaction Setup :
    • 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid hydrazide (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.1 equiv) are dissolved in absolute ethanol.
    • Glacial acetic acid (0.2 equiv) is added as a catalyst.
  • Conditions :
    • The mixture is refluxed at 80°C for 4–6 hours under nitrogen.
    • Progress is monitored by TLC (eluent: chloroform/methanol 9:1).
  • Workup :
    • The solution is cooled to 0°C, and the precipitate is filtered.
    • Recrystallization from ethanol/dichloromethane (3:1) affords the title compound as yellow crystals (88–92% yield).

Mechanistic Insight :
Acid catalysis protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s -NH₂ group. The Z-configuration is favored due to steric hindrance between the aryl groups in the E-isomer.

Optimization and Troubleshooting

Solvent and Catalyst Screening

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Ethanol Acetic acid 80 6 88
Methanol HCl (gas) 65 8 76
Toluene p-TsOH 110 3 82
Acetonitrile None 80 12 68

Ethanol with acetic acid provides optimal balance between reaction rate and yield. Toluene accelerates the reaction but requires higher temperatures, risking decomposition.

Configuration Control

The Z-isomer is confirmed via NMR:

  • ¹H NMR (400 MHz, DMSO-d₆) : A singlet at δ 11.2 ppm (NH), coupled with NOE correlations between the hydrazone proton (δ 8.3 ppm) and adjacent aryl groups.
  • X-ray Crystallography : A reported analog (De Gruyter, 2024) confirms the Z-configuration through dihedral angle analysis.

Industrial-Scale Considerations

Catalyst Recycling

Phosphotungstic acid (used in Patent CN107522672A) could replace acetic acid for reusable catalysis, though yields drop marginally (82–85%).

Waste Reduction

Mother liquor from crystallization steps is recycled into subsequent batches, reducing solvent consumption by 40%.

Chemical Reactions Analysis

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure and biological activity.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 3,4-dichlorophenyl group (electron-withdrawing) is critical for anticonvulsant activity, as replacing it with methoxy or carbonitrile groups reduces efficacy .
  • Conversely, the 3,4-dimethoxyphenyl group (electron-donating) may enhance solubility or binding to polar targets, as seen in analogs with antibacterial properties .

Role of Metal Chelation :

  • Thiosemicarbazone derivatives with dichlorophenyl groups exhibit increased antitumor activity when complexed with Cu(II), suggesting that the target compound’s hydrazide moiety could similarly interact with metal ions .

Synthetic Flexibility: The compound shares synthetic routes with analogs like Schiff bases, which are typically synthesized via condensation of aldehydes with hydrazides in ethanol under acidic conditions .

Physicochemical Properties

  • Crystallography and Conformation : X-ray studies of related benzohydrazides (e.g., 4-methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide) reveal planar hydrazide moieties, which may stabilize interactions with biological targets via hydrogen bonding .

Biological Activity

The compound 4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is a benzohydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorophenylmethanol and 3,4-dimethoxybenzaldehyde with benzohydrazine. The resulting structure features a hydrazone linkage that is crucial for its biological activity.

Molecular Formula : C19H18Cl2N2O3
Molecular Weight : 385.26 g/mol

Anticancer Activity

Recent studies indicate that benzohydrazide derivatives exhibit significant anticancer properties. The compound under investigation has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

A study reported an IC50 value of approximately 10 µM for the MCF7 cell line, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial effects against both gram-positive and gram-negative bacteria.

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Methodology : Disc diffusion method was utilized to assess the antimicrobial potency.
  • Results : The compound exhibited a zone of inhibition ranging from 15 mm to 25 mm , depending on the bacterial strain .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving the MCF7 breast cancer cell line, the compound was administered at varying concentrations. The results indicated a dose-dependent response with significant inhibition of cell viability at concentrations above 5 µM . Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity where the compound was tested against clinical isolates of Staphylococcus aureus. The findings showed that at a concentration of 50 µg/mL , there was a notable reduction in bacterial growth by 70% , showcasing its efficacy as an antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide?

Methodological Answer: The synthesis typically involves a condensation reaction between a substituted benzohydrazide and a benzaldehyde derivative. For example:

Hydrazide Precursor: Prepare 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide via coupling of 4-hydroxybenzoic acid hydrazide with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Aldehyde Component: Synthesize (1Z)-3,4-dimethoxybenzaldehyde by selective demethylation or oxidation of precursor methoxy groups.

Condensation: React the hydrazide with the aldehyde in ethanol under reflux (24–48 hours), catalyzed by acetic acid, to form the Schiff base. Confirm the Z-configuration via NOESY NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify the C=O stretch of the benzohydrazide (~1650 cm⁻¹) and the C=N stretch of the hydrazone (~1600 cm⁻¹).
  • ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and hydrazone proton (δ ~8.2–8.5 ppm). The Z-configuration is confirmed by coupling patterns in 2D NMR (e.g., NOESY) .
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C, H, N, Cl, and O percentages .

Q. How does solvent polarity affect the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is solvent-dependent due to polarity-induced electronic transitions. For example:

  • Polar Protic Solvents (e.g., methanol): Quench fluorescence via hydrogen bonding with the hydrazone group.
  • Non-Polar Solvents (e.g., toluene): Enhance fluorescence with λem ~450 nm (excitation at λex ~340 nm).
  • Method: Measure emission spectra in solvents of varying polarity (e.g., using Kamlet-Taft parameters) and correlate with quantum yield calculations .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on the hydrazone moiety’s role in hydrogen bonding with active-site residues.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation: Compare computational results with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. How to resolve contradictions in reported fluorescence quantum yields across studies?

Methodological Answer: Contradictions may arise from experimental conditions. Standardize protocols by:

pH Control: Use buffered solutions (e.g., pH 5–7) to minimize protonation effects on the hydrazone group.

Temperature Stability: Conduct measurements at 25°C ± 0.1°C (fluorescence intensity decreases by ~2% per °C increase).

Inner Filter Effect Correction: Apply absorbance-based corrections for concentrated solutions (>10 μM).

Reference Standards: Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) for calibration .

Q. What crystallographic challenges arise in determining the Z-configuration of the hydrazone moiety?

Methodological Answer:

  • Crystal Growth: Optimize solvent mixtures (e.g., DMSO/water) to obtain single crystals. The Z-configuration often results in planar packing due to intramolecular H-bonding.
  • X-ray Diffraction: Resolve torsional angles between the benzohydrazide and benzaldehyde moieties (θ ~0–10° for Z vs. ~160–180° for E).
  • Validation: Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >5° may indicate lattice strain .

Q. How to design derivatives to enhance this compound’s metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Identification: Use hepatic microsomal assays to identify vulnerable sites (e.g., methoxy demethylation).
  • Derivatization Strategies:
    • Replace methoxy groups with CF₃ or halogen atoms to block oxidation.
    • Introduce steric hindrance (e.g., ortho-methyl groups) near the hydrazone bond.
  • In Silico ADMET Prediction: Apply SwissADME or ADMETLab to prioritize derivatives with improved logP (<5) and CYP450 inhibition profiles .

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